molecular formula C7H9ClN2O B12109941 2-Amino-5-chloro-4-ethoxypyridine

2-Amino-5-chloro-4-ethoxypyridine

Katalognummer: B12109941
Molekulargewicht: 172.61 g/mol
InChI-Schlüssel: AIVVVUPHIZFKNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-chloro-4-ethoxypyridine is a heterocyclic aromatic amine with the molecular formula C7H9ClN2O. This compound features a pyridine ring substituted with an amino group at the second position, a chlorine atom at the fifth position, and an ethoxy group at the fourth position. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-ethoxypyridine typically involves the chlorination of 2-amino-4-ethoxypyridine. One common method includes the reaction of 2-amino-4-ethoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-Amino-4-ethoxypyridine

    Chlorinating Agent: POCl3 or SOCl2

    Reaction Conditions: Reflux

The reaction yields this compound with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-chloro-4-ethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at the second position and the chlorine atom at the fifth position make the compound reactive towards nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-chloro-4-ethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-5-chloro-4-ethoxypyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as kinases or G-protein-coupled receptors. The presence of the amino group enhances its binding affinity to these targets, while the chlorine and ethoxy groups modulate its electronic properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-chloropyridine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    2-Amino-4-chloropyridine: The position of the chlorine atom affects its reactivity and applications.

    2-Amino-5-bromo-4-ethoxypyridine: The bromine atom can influence the compound’s reactivity and biological activity.

Uniqueness

2-Amino-5-chloro-4-ethoxypyridine is unique due to the presence of both the chlorine and ethoxy groups, which provide a balance of electronic effects and steric hindrance. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Eigenschaften

Molekularformel

C7H9ClN2O

Molekulargewicht

172.61 g/mol

IUPAC-Name

5-chloro-4-ethoxypyridin-2-amine

InChI

InChI=1S/C7H9ClN2O/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3,(H2,9,10)

InChI-Schlüssel

AIVVVUPHIZFKNS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=NC=C1Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.